molecular formula C15H12Cl2FNO3S B2555316 N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)sulfonylpropanamide CAS No. 895450-42-7

N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)sulfonylpropanamide

Cat. No. B2555316
CAS RN: 895450-42-7
M. Wt: 376.22
InChI Key: ZMISBMXCGJRSNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)sulfonylpropanamide, also known as DFP-10825, is a chemical compound that has been widely used in scientific research for its potential as a therapeutic agent. This compound belongs to the class of sulfonylurea drugs, which are commonly used for the treatment of type 2 diabetes. In recent years, DFP-10825 has gained attention for its potential applications in cancer treatment, as well as for its neuroprotective effects in neurodegenerative disorders.

Scientific Research Applications

Synthesis and Characterization

Research has demonstrated the synthesis and characterization of novel compounds containing sulfonyl groups, which are structurally related or have similar functional groups to N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)sulfonylpropanamide. These compounds show potential for various applications due to their unique chemical properties. For instance, sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups have been synthesized for fuel-cell applications due to their high proton conductivity and mechanical properties comparable to Nafion membrane, suggesting potential in energy generation and storage technologies (Bae, Miyatake, & Watanabe, 2009).

Biological Activities and Anticancer Properties

Sulfonamide derivatives, including those with structural similarities to this compound, have been explored for their pro-apoptotic effects on cancer cells through the activation of p38/ERK phosphorylation. Such compounds significantly reduce cell proliferation and induce the expression of pro-apoptotic genes, highlighting their potential as therapeutic agents in cancer treatment (Cumaoğlu et al., 2015).

Antipathogenic Activity

Compounds containing dichlorophenyl and fluorophenyl groups have been synthesized and tested for their antipathogenic activity, especially against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. The presence of halogen atoms (chlorine, bromine, fluorine) in the compound's structure has shown significant antibacterial and antibiofilm properties, suggesting their application in developing new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

Inhibition of Tumor-associated Isozymes

Research on halogenated sulfonamides, related in function to this compound, has focused on their ability to inhibit tumor-associated isozymes like carbonic anhydrase IX. This property is crucial for developing antitumor agents, as it offers a targeted approach to cancer therapy by inhibiting specific enzymes associated with tumor growth and metastasis (Ilies et al., 2003).

properties

IUPAC Name

N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2FNO3S/c16-12-2-1-3-13(15(12)17)19-14(20)8-9-23(21,22)11-6-4-10(18)5-7-11/h1-7H,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMISBMXCGJRSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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